2-(m-Chlorophenyl)succinimide is an organic compound classified under the succinimide family, characterized by the presence of a chlorophenyl group attached to the succinimide structure. Its chemical formula is , and it has notable applications in medicinal chemistry and organic synthesis. This compound is part of a broader class of succinimides, which are cyclic compounds that play significant roles in various biological and chemical processes.
This compound can be synthesized through various methods, often involving the reaction of chlorinated anilines with succinic anhydride or similar reagents. The compound's presence in biological systems has been noted, although it is not a naturally occurring metabolite and is primarily associated with exposure to synthetic chemicals and their derivatives .
2-(m-Chlorophenyl)succinimide falls into several chemical classifications:
The synthesis of 2-(m-Chlorophenyl)succinimide typically involves the following steps:
This method has been documented in various studies focusing on similar compounds .
The molecular structure of 2-(m-Chlorophenyl)succinimide features a five-membered ring structure typical of succinimides, with a chlorinated phenyl group attached at the second position.
C1=CC(=C(C=C1)Cl)C(=O)N1CCC(=O)N1
.The compound exhibits a non-planar conformation due to steric interactions between the aromatic and aliphatic portions of the molecule, which influences its reactivity and interaction with biological targets .
2-(m-Chlorophenyl)succinimide participates in several chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in drug design and synthesis .
The mechanism of action for 2-(m-Chlorophenyl)succinimide primarily involves its role as a pharmacophore in drug development. It acts on specific receptors or enzymes within biological systems:
Data regarding its precise mechanisms are still under investigation, but preliminary studies suggest significant interactions with metabotropic glutamate receptors .
Relevant data from spectroscopic analyses (e.g., infrared spectroscopy) confirm characteristic functional groups associated with this compound .
2-(m-Chlorophenyl)succinimide has various applications in scientific research:
The succinimide core (pyrrolidine-2,5-dione) has served as a privileged scaffold in medicinal chemistry since the 1950s, with the first-generation antiepileptic drugs ethosuximide, phensuximide, and methsuximide marking a therapeutic breakthrough for absence seizures [8] [9]. These pioneering compounds established the structural template for subsequent derivatives, demonstrating that substitutions at the N-1 and C-3 positions profoundly modulate pharmacological activity. The historical development of succinimide-based drugs reveals a continuous evolution from simple alkyl substitutions (e.g., ethosuximide's ethyl-methyl groups) toward complex hybrid molecules incorporating aryl moieties and heterocyclic extensions [9].
Table 1: Evolution of Succinimide-Based Pharmaceuticals
Compound | Structural Features | Therapeutic Application | Development Era |
---|---|---|---|
Ethosuximide | 3-Methyl-3-ethyl succinimide | Absence seizures | 1950s (First-generation AED) |
Lurasidone | Benzisothiazole + piperazine-linked succinimide | Schizophrenia | 2010 (FDA approved) |
Tivantinib | Quinoline-substituted succinimide | c-Met inhibitor (anticancer) | Clinical candidate |
Tecovirimat | Trifluoromethyl-benzoimide fused succinimide | Smallpox antiviral | FDA approved 2018 |
The physicochemical trajectory of pharmaceutical compounds over recent decades reveals a significant shift toward higher molecular complexity. Analysis of FDA-approved drugs shows that post-2002 small molecules exhibit increased average molecular weight (from ~300 to ~400 Da) and greater structural sophistication compared to pre-1983 drugs [6]. This trend is exemplified by contemporary succinimide derivatives like lurasidone and tecovirimat, which incorporate extended aromatic systems and strategic halogen placements to enhance target affinity and metabolic stability [8]. The introduction of chlorophenyl substituents—particularly at the C-3 position—represents a significant structural innovation to optimize electronic properties and binding interactions while maintaining favorable drug-like characteristics within Lipinski's Rule of Five parameters [6].
Positional isomerism in chlorophenylsuccinimides fundamentally dictates their physicochemical behavior and biological interactions. The meta-chlorophenyl substitution in 2-(m-chlorophenyl)succinimide confers distinct advantages over its ortho- and para- isomers, primarily through steric and electronic modulation of the succinimide scaffold [5]. The meta-configuration optimally positions the chlorine atom relative to the imide carbonyl groups, creating a balanced dipole moment that enhances crystal packing efficiency while providing intermediate electronic effects between electron-withdrawing (para) and sterically hindered (ortho) configurations [2].
Table 2: Comparative Properties of Chlorophenylsuccinimide Positional Isomers
Property | Ortho-substituted | Meta-substituted | Para-substituted |
---|---|---|---|
Dipole moment | Highest (steric polarization) | Intermediate | Lowest (symmetry) |
Crystal packing | Distorted (dihedral angle >15°) | Planar (dihedral ~5°) | Planar (dihedral ~0°) |
Electron withdrawal | Moderate (field effect) | Moderate (resonance/induction) | Strongest (resonance) |
Steric accessibility | Reduced (Cl proximity) | Optimal | Optimal |
Molecular conformation studies reveal that meta-substituted derivatives maintain near-planarity between the succinimide ring and phenyl group, with a dihedral angle of approximately 5.77°—significantly lower than the distortion observed in ortho-isomers [2]. This near-coplanar arrangement facilitates intermolecular stacking through N-H···O hydrogen bonding networks, as evidenced by crystal structure analyses of related m-chlorophenyl compounds [2]. The meta-position additionally avoids the severe steric hindrance that plagues ortho-substituted derivatives (where chlorine proximity disrupts conformational flexibility) while circumventing the excessive electron withdrawal characteristic of para-substituted analogs that can diminish imide nucleophilicity in biological environments [5].
The biological implications of positional isomerism are profound. In cyclooxygenase inhibition studies, ortho-carborane substitutions on indomethacin analogs demonstrated superior COX-2 selectivity compared to meta- or para- variants [3]. This principle extends to chlorophenylsuccinimides, where the meta-chlorine position optimizes interactions within enzyme binding pockets featuring asymmetric topology, such as the hydrophobic cleft of COX-2's active site [3]. The mitochondrial uncoupler CCCP (carbonyl cyanide m-chlorophenyl hydrazone) exemplifies this structure-activity principle, where meta-substitution critically enables protonophoric activity through ideal geometry for membrane translocation [4]. Similarly, in succinimide-based anticonvulsants, meta-aryl substitution achieves optimal balance between blood-brain barrier permeability and target receptor affinity [9].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4